Ethanediamide, N,N'-dipropyl- basic properties
Ethanediamide, N,N'-dipropyl- basic properties
Ethanediamide, N,N'-dipropyl-: A Technical Monograph for Pharmaceutical Applications
Executive Summary
Ethanediamide, N,N'-dipropyl- (CAS: 1608-47-5), commonly referred to as N,N'-dipropyloxamide , is a symmetric diamide derived from oxalic acid. While historically utilized as a ligand in coordination chemistry and a precursor in organic synthesis, its relevance in modern drug development lies in its supramolecular self-assembly properties .[1]
The compound features a rigid oxamide core flanked by flexible propyl chains.[1] This specific architecture facilitates strong intermolecular hydrogen bonding (N-H···O), enabling the formation of stable ribbons and sheets in the solid state. For pharmaceutical scientists, this material is of high interest as a structural motif for crystal engineering , a potential low-molecular-weight organogelator (LMWG) for drug delivery systems, and a stable pharmacophore scaffold with tunable lipophilicity.
Physicochemical Profile
The following data consolidates experimental values and structural descriptors essential for formulation and pre-clinical assessment.
| Property | Value / Description | Source / Context |
| Chemical Formula | C₈H₁₆N₂O₂ | Stoichiometry |
| Molecular Weight | 172.23 g/mol | -- |
| Appearance | White crystalline solid | Recrystallized from methanol |
| Melting Point | 161.8 °C (Experimental) | Confirmed via DSC/Capillary [1] |
| Crystal System | Triclinic, Space Group P-1 | Single Crystal XRD [1] |
| Solubility (25°C) | Soluble: Methanol, Ethanol, DMSOInsoluble: Water, Hexane | Amphiphilic nature |
| LogP (Predicted) | ~0.8 – 1.2 | Estimated (Consensus of amide hydrophilicity vs. propyl lipophilicity) |
| H-Bond Donors | 2 (Amide N-H) | Critical for self-assembly |
| H-Bond Acceptors | 2 (Carbonyl O) | Critical for self-assembly |
Structural Insight: The molecule adopts a trans conformation around the central C-C bond of the oxalyl unit, maximizing the distance between the bulky propyl groups. This planar conformation is stabilized by intramolecular hydrogen bonding and is the primary driver for its high melting point relative to its molecular weight.[1]
Synthesis & Purification Protocol
Causality & Rationale: The synthesis utilizes a nucleophilic acyl substitution reaction.[1] Ethanol is selected as the solvent because it solubilizes the amine reactant but allows the diamide product to precipitate upon cooling, driving the equilibrium forward and simplifying purification (Le Chatelier's principle).
Reagents:
-
Diethyl oxalate (1.50 g, 10.3 mmol)[2]
-
n-Propylamine (1.22 g, 20.6 mmol)[2]
-
Ethanol (Absolute, 10 mL)
Step-by-Step Methodology:
-
Preparation: Dissolve n-propylamine (2.0 equiv) in 5 mL of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Dilute diethyl oxalate (1.0 equiv) in 5 mL of ethanol. Add this solution dropwise to the amine solution at room temperature.
-
Note: The reaction is exothermic; dropwise addition prevents thermal runaway and side-product formation.[1]
-
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) with stirring for 12 hours (overnight).
-
Isolation: Allow the reaction mixture to cool slowly to room temperature. The product will crystallize as a white solid.[1][5]
-
Filtration: Filter the solid using a Gooch funnel or sintered glass frit.
-
Washing: Wash the filter cake with cold n-hexane (2 x 5 mL) to remove unreacted amine and residual ethanol.
-
Purification (Recrystallization): Dissolve the crude solid in minimal boiling methanol. Allow to cool slowly to grow needle-shaped crystals suitable for X-ray diffraction.[1][5]
-
Drying: Air dry or vacuum dry at 40°C.[1]
Visualizing the Synthesis Pathway
Figure 1: Step-wise nucleophilic acyl substitution mechanism yielding N,N'-dipropyloxamide.
Supramolecular Assembly & Material Science
The defining feature of N,N'-dipropyloxamide is its ability to form robust hydrogen-bonded networks.[1] This property is exploited in crystal engineering and gelation .[1]
Self-Assembly Mechanism
In the solid state (Triclinic P-1), the molecules arrange into 1D ribbons running along the b-axis.
-
Primary Interaction: Intermolecular Hydrogen Bonds between the amide proton (N-H) of one molecule and the carbonyl oxygen (C=O) of a neighbor.
-
Geometry: The oxamide core remains planar, acting as a rigid strut, while the propyl chains extend outward, providing lipophilic shielding.
This "Ribbon" architecture is characteristic of oxamide gelators, where these ribbons entangle to immobilize solvents, creating supramolecular gels.
Visualizing the H-Bond Network
Figure 2: Schematic of the R2,2(10) hydrogen bonding motif forming infinite 1D ribbons.
Pharmaceutical Applications & Safety
Drug Delivery Potential
-
Organogelators: Due to the amphiphilic structure (hydrophilic core, lipophilic tails), N,N'-dipropyloxamide analogs are investigated as gelators for injectable drug delivery. The gel state can act as a depot for sustained release of hydrophobic drugs [2].[1]
-
Co-Crystals: The amide groups are excellent hydrogen bond donors/acceptors, making this compound a candidate co-former to improve the solubility or stability of Active Pharmaceutical Ingredients (APIs) via co-crystallization.
Safety Profile
-
Hazard Classification: Irritant (Skin/Eye).[1]
-
Handling: Standard PPE (gloves, goggles) is required.[1]
-
Toxicity: While specific LD50 data for this CAS is limited, structurally similar aliphatic amides generally exhibit low acute toxicity but can be irritating to mucous membranes.[1]
-
Metabolic Stability: The oxamide bond is relatively stable to hydrolysis compared to simple amides, potentially offering longer residence times in biological media.
References
-
Pintus, A., et al. (2023).[1] "N,N′-Dipropyloxamide."[1][2][3][5] Molbank, 2023(4), M1756.
-
Fages, F., et al. (2020).[1] "Low Molecular Weight Organogelators."[1] Topics in Current Chemistry. (Contextual grounding on oxamide gelators).
-
PubChem Database. "N,N'-Dipropyloxamide (Compound)."[1] National Center for Biotechnology Information.[1]
Sources
- 1. N,N-Dipropylacetamide | C8H17NO | CID 70690 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. US3647876A - Process in the preparation of n n-di-n-propyl-alpha-chloroacetamid - Google Patents [patents.google.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. researchgate.net [researchgate.net]
- 6. Diisopropylamine - Wikipedia [en.wikipedia.org]
